molecular formula C15H18O2 B1198337 3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone CAS No. 20771-44-2

3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone

Cat. No.: B1198337
CAS No.: 20771-44-2
M. Wt: 230.3 g/mol
InChI Key: FHYIFXKLWBYONC-UHFFFAOYSA-N
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Description

3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone is an organic compound with the molecular formula C15H18O2 It is a derivative of naphthalene and cyclopentanone, characterized by the presence of a hydroxyl group and a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone typically involves the reaction of 6-hydroxy-1,2,3,4-tetrahydronaphthalene with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of larger quantities, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives .

Scientific Research Applications

3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and cyclopentanone ring play crucial roles in its binding and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone is unique due to its specific combination of a hydroxyl group and a cyclopentanone ring attached to a tetrahydronaphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

20771-44-2

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentan-1-one

InChI

InChI=1S/C15H18O2/c16-14-5-3-11-7-10(1-2-12(11)8-14)13-4-6-15(17)9-13/h3,5,8,10,13,16H,1-2,4,6-7,9H2

InChI Key

FHYIFXKLWBYONC-UHFFFAOYSA-N

SMILES

C1CC(=O)CC1C2CCC3=C(C2)C=CC(=C3)O

Canonical SMILES

C1CC(=O)CC1C2CCC3=C(C2)C=CC(=C3)O

20771-44-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone
Reactant of Route 2
3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone
Reactant of Route 3
3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone
Reactant of Route 4
3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone
Reactant of Route 5
3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone
Reactant of Route 6
3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)cyclopentanone

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